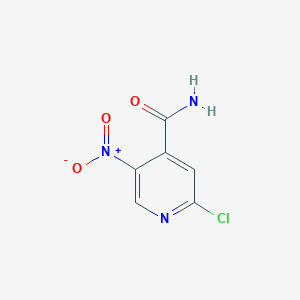
Clorhidrato de 2,2-Dimetil-3-pirrolidinona
Descripción general
Descripción
Synthesis Analysis
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .Molecular Structure Analysis
The molecular weight of 2,2-Dimethyl-3-pyrrolidinone hydrochloride is 149.62 g/mol. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . Therefore, researchers have paid attention to synthesize various pyrrolone and pyrrolidinone derivatives .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina, que es parte del Clorhidrato de 2,2-Dimetil-3-pirrolidinona, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Actividad Antitumoral
Ciertas dispiro[2H-indeno-2,3′-pirrolidina-2′,3″-[3H]indol]-1,2″(1″H, 3H)-dionas, que contienen un anillo de pirrolidina, han mostrado potente actividad antitumoral cercana o mejor que el fármaco estándar (doxorrubicina) en diferentes líneas celulares de cáncer .
Actividad Anticonvulsiva
Se sintetizaron y probaron seis derivados de 3,3-difenilpirrolid-2-ona para la actividad anticonvulsiva. Entre ellos, el clorhidrato de 2-imino-1,5-dimetil-3,3-difenilpirrolidina fue efectivo en ratones contra las convulsiones inducidas por electrochoque máximo .
Actividad Antimicrobiana
Los derivados de pirrolona y pirrolidinona, que incluyen el this compound, han mostrado diversas actividades biológicas como la actividad antimicrobiana .
Actividad Antiinflamatoria
Los derivados de pirrolona exhiben diversas actividades biológicas como antiinflamatorias y analgésicas .
Actividad Antidepresiva
Los derivados de pirrolona también han mostrado actividad antidepresiva .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Pyrrolidine Derivatives
Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Biological Activities
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available .
Environmental Factors
The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
2,2-Dimethyl-3-pyrrolidinone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidinone derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . The interactions of 2,2-Dimethyl-3-pyrrolidinone hydrochloride with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives have been observed to induce apoptosis in cancer cells, modulate inflammatory responses, and inhibit microbial growth . These effects are mediated through the interaction of 2,2-Dimethyl-3-pyrrolidinone hydrochloride with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-pyrrolidinone hydrochloride exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, or it can activate certain proteins by inducing conformational changes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2,2-Dimethyl-3-pyrrolidinone hydrochloride in in vitro or in vivo studies has been associated with sustained biological effects, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-pyrrolidinone hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including organ damage or disruption of normal cellular function . Threshold effects have been observed, where the biological activity of 2,2-Dimethyl-3-pyrrolidinone hydrochloride changes significantly at specific dosage levels.
Metabolic Pathways
2,2-Dimethyl-3-pyrrolidinone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic pathways of 2,2-Dimethyl-3-pyrrolidinone hydrochloride is crucial for elucidating its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-pyrrolidinone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 2,2-Dimethyl-3-pyrrolidinone hydrochloride can influence its biological activity and effectiveness in various therapeutic applications.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-pyrrolidinone hydrochloride is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 2,2-Dimethyl-3-pyrrolidinone hydrochloride within cells can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
2,2-dimethylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)5(8)3-4-7-6;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVSRCQQCQAWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



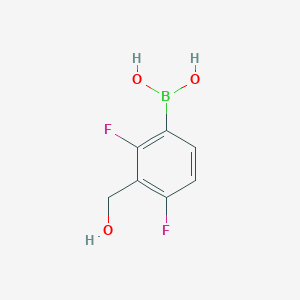
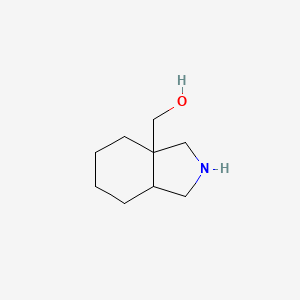
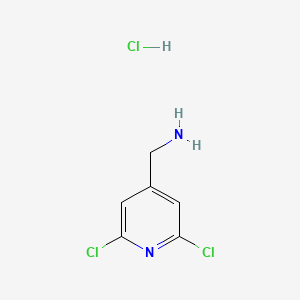
![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)

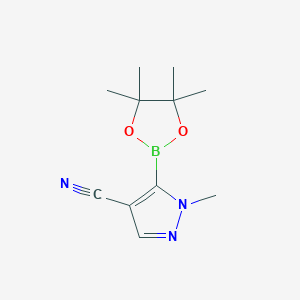


![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)
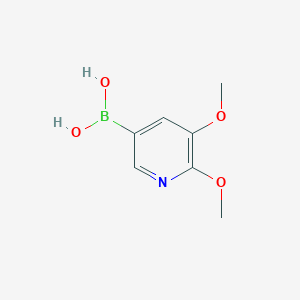
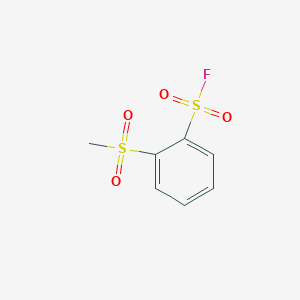
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)
